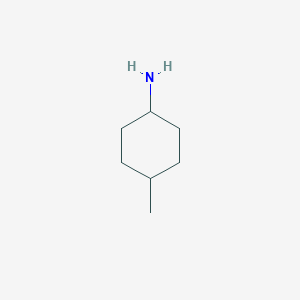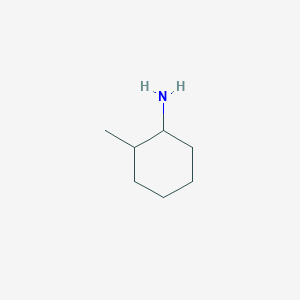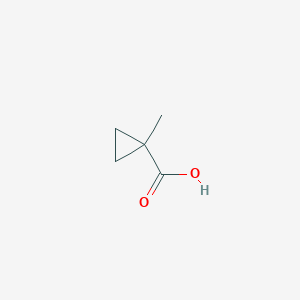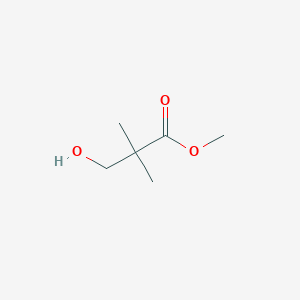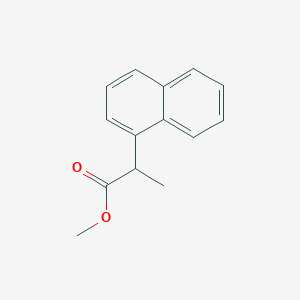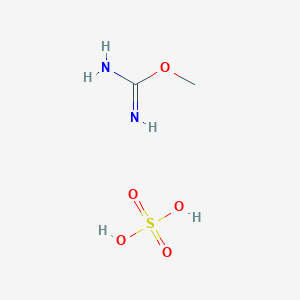
5-硝基吲哚啉
描述
5-Nitroindoline (also known as 5-nitro-1H-indole or 5-nitro-1H-indol-3-ylidene) is an organic compound that is used in a variety of scientific research applications. It is an aromatic heterocyclic compound with a nitrogen atom in the five-membered ring. 5-Nitroindoline is a versatile molecule with a wide range of applications in both organic and inorganic chemistry. It has been used in a variety of synthetic reactions, as well as being used as a starting material for a variety of drugs and other compounds.
科学研究应用
乙酰化葡萄糖胺的合成
5-硝基吲哚啉已被用于使用苏沃洛夫方法制备乙酰化葡萄糖胺。这种应用在碳水化合物化学领域很重要,因为这种衍生物对各种生化研究很重要 .
医药中间体合成
该化合物在重要医药化学品如5-硝基吲哚的合成过程中用作中间体。该过程涉及硝化反应和无机碱水解,突出了其在药物化学中的作用 .
抗菌活性研究
从5-硝基吲哚啉合成的一系列5-硝基吲哚啉-2-酮被评估了其抗菌活性。这表明它可能用于开发新的抗菌剂 .
分子对接和ADMET预测
5-硝基吲哚啉衍生物已被用于分子对接研究和ADMET(吸收、分布、代谢、排泄和毒性)预测,这些在药物发现和开发过程中至关重要 .
硝化反应
该化合物参与硝化反应,硝化反应是有机合成的基础,证明了其在创建各种有机分子方面的效用 .
计算化学模拟
5-硝基吲哚啉信息和文档,包括NMR、HPLC、LC-MS、UPLC数据,被用于计算化学程序进行模拟可视化。这展示了它在计算建模和模拟中的应用 .
安全和危害
未来方向
The molecule 1-methyl-5-nitroindoline, which is structurally similar to 5-Nitroindoline, has been used as a probe to detect changes in the structure of liquid water when varying temperature . This suggests potential future directions in the study of 5-Nitroindoline’s interactions with solvents and its potential applications in understanding solvent dynamics .
作用机制
Target of Action
5-Nitroindoline primarily targets Nitric Oxide Synthase (NOS) , specifically the inducible and endothelial forms . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes.
Mode of Action
It is believed to interact with the enzyme, potentially inhibiting its activity . This interaction could lead to changes in the production of NO, thereby affecting cellular signaling pathways.
Biochemical Pathways
The primary biochemical pathway affected by 5-Nitroindoline is the nitric oxide synthase pathway . By targeting NOS, 5-Nitroindoline can influence the production of NO, which plays a crucial role in various cellular functions, including neurotransmission, immune response, and vascular tone regulation.
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining its therapeutic potential .
Result of Action
The molecular and cellular effects of 5-Nitroindoline’s action are largely dependent on its interaction with NOS and the subsequent changes in NO production. By potentially inhibiting NOS, 5-Nitroindoline could alter NO levels, affecting various cellular processes regulated by this signaling molecule .
生化分析
Biochemical Properties
5-Nitroindoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 5-Nitroindoline has been used in the preparation of acetylated glucosylamines, which are important in biochemical studies . Additionally, it has been identified as a potential inhibitor of certain enzymes, such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are involved in inflammatory processes . These interactions highlight the compound’s potential as a biochemical reagent and therapeutic agent.
Cellular Effects
5-Nitroindoline affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in vitro studies have demonstrated that 5-Nitroindoline can inhibit the activity of 5-LOX and sEH, leading to reduced inflammation in cellular models . This compound’s ability to modulate enzyme activity and gene expression underscores its potential impact on cellular function and health.
Molecular Mechanism
The molecular mechanism of 5-Nitroindoline involves its interactions with specific biomolecules, leading to changes in their activity and function. At the molecular level, 5-Nitroindoline binds to the active sites of enzymes such as 5-LOX and sEH, inhibiting their catalytic activity . This inhibition results in decreased production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, 5-Nitroindoline may influence gene expression by modulating transcription factors and signaling pathways involved in inflammation and cellular stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Nitroindoline can change over time due to factors such as stability and degradation. Studies have shown that 5-Nitroindoline is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to 5-Nitroindoline in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of enzyme activity and modulation of gene expression.
Dosage Effects in Animal Models
The effects of 5-Nitroindoline vary with different dosages in animal models. At lower doses, 5-Nitroindoline has been shown to exert beneficial effects, such as reducing inflammation and modulating enzyme activity . At higher doses, the compound may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular processes . These findings highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
5-Nitroindoline is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. For example, it has been shown to participate in the reduction of nitro groups to amines, a process catalyzed by specific reductase enzymes . This metabolic transformation can affect the compound’s bioavailability and efficacy, as well as its potential side effects.
Transport and Distribution
Within cells and tissues, 5-Nitroindoline is transported and distributed through interactions with various transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . For instance, 5-Nitroindoline may be actively transported into cells via specific membrane transporters, affecting its intracellular concentration and activity.
Subcellular Localization
The subcellular localization of 5-Nitroindoline is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 5-Nitroindoline may localize to the cytoplasm or nucleus, where it can interact with enzymes and other biomolecules involved in cellular processes. Understanding the subcellular distribution of 5-Nitroindoline can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
5-nitro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-10(12)7-1-2-8-6(5-7)3-4-9-8/h1-2,5,9H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQWYAJTPPYORB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186358 | |
| Record name | Indoline, 5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32692-19-6 | |
| Record name | 5-Nitroindoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32692-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitroindoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032692196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 32692-19-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61445 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indoline, 5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitroindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.493 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-NITROINDOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFF83KNW93 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While 5-nitroindoline itself doesn't appear to be the primary focus of these studies, it serves as a valuable building block for more complex molecules. Specifically, it's used as a solvatochromic probe [, , , ] and as a precursor in synthesizing compounds with potential antimicrobial [, ], anti-inflammatory, and antinociceptive [] activities.
ANone: Both 5-nitroindoline (NI) and 1-methyl-5-nitroindoline (MNI) exhibit changes in their UV-Vis absorption spectra depending on the solvent environment. This property makes them useful for probing solvent properties. Notably:
- Solvent Basicity: NI is particularly sensitive to a solvent's hydrogen bond accepting ability, allowing for the determination of the solvent basicity parameter, SB [].
- Structural Changes in Water: MNI was used to investigate the temperature-dependent structural changes in liquid water. Researchers observed a minimum in the peak wavenumber of MNI's first absorption band at 43°C, suggesting a structural shift in water at this temperature [].
A: Researchers synthesized a series of 5-nitroindoline-2-one derivatives as potential DNA gyrase inhibitors []. These compounds were evaluated for their antimicrobial activity against various bacterial strains.
ANone: The structure of 5-nitroindoline offers several interesting features:
- Synthetic Versatility: The presence of both the indole nitrogen and the nitro group allows for diverse chemical modifications. Researchers can exploit these functionalities to introduce various substituents, tailoring the molecule for specific applications like drug design [] or the development of new materials.
A: Yes, computational methods like molecular dynamics simulations and quantum chemical calculations have been employed to study 5-nitroindoline derivatives. For example, researchers investigated the solvation behavior of ionic liquids in water using 1-methyl-5-nitroindoline as a probe. They combined experimental data with computational modeling to understand how the structure of the ionic liquid side chains influences solvation properties []. In another study, researchers utilized semi-empirical MNDO calculations to evaluate the stability and electronic properties of various 5-nitroindoline-2-one derivatives with potential biological activity [].
ANone: The research papers highlight the use of several analytical techniques, including:
- UV-Vis Spectroscopy: Crucial for investigating the solvatochromic properties of 5-nitroindoline and its derivatives [, , ].
- NMR Spectroscopy: Used to characterize synthesized compounds and study interactions with solvents [].
- Computational Chemistry Methods: Employed to investigate molecular properties, solvation behavior, and predict biological activity [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




